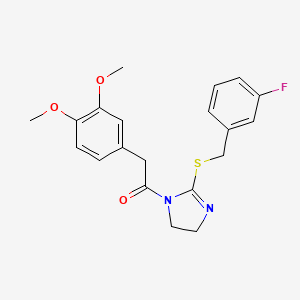

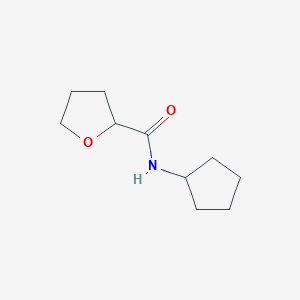

![molecular formula C23H24FN5O2S B3008092 N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide CAS No. 1112308-86-7](/img/structure/B3008092.png)

N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide” is a complex organic compound. It contains a cyclopentyl group, a mesitylsulfonyl group, an amino group, a piperazine ring, and a nicotinamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperazine ring, the attachment of the cyclopentyl group, and the introduction of the mesitylsulfonyl amino group .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure .Chemical Reactions Analysis

As for the chemical reactions, it’s hard to predict without specific context. The reactivity of this compound would depend on the conditions and the other compounds present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the characteristics of its functional groups .Scientific Research Applications

Antibacterial and Antimicrobial Properties

This compound exhibits promising antibacterial activity due to its unique structure. It contains both a β-lactam ring (similar to penicillins) and a 1,2,4-triazole nucleus. The combination of these moieties contributes to its antibacterial effect. Researchers have synthesized semisynthetic penicillins using this compound as a starting material, demonstrating stability to penicillinase, a broader antibacterial spectrum, and minimal side effects . Further studies could explore its potential as an alternative to existing antibiotics.

c-Met Kinase Inhibition

The compound’s structure suggests potential as a c-Met kinase inhibitor. Specifically, it contains a 4-oxo-pyridazinone moiety, which has been associated with kinase inhibition. Compound 22i, derived from this structure, exhibited excellent anti-tumor activity against various cancer cell lines (A549, MCF-7, and HeLa) with IC50 values in the nanomolar range. Additionally, it showed superior c-Met kinase inhibition (IC50 = 48 nM) . Further investigations could explore its mechanism of action and potential clinical applications.

DNA Intercalation Activities

Considering its potential as an anticancer agent, this compound could be explored for its DNA intercalation activities. Novel derivatives with similar structures have been evaluated against cancer cell lines (HepG2, HCT-116, and MCF-7). Investigating its interactions with DNA and cellular pathways may reveal additional therapeutic applications .

Synthetic Building Blocks

The compound’s unique structure, including the triazole and quinazolinone moieties, makes it a valuable synthetic building block. Researchers have used similar compounds as versatile reagents in organic synthesis. Exploring its reactivity and compatibility with other functional groups could lead to novel synthetic routes and applications .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-[1-[(2-fluorophenyl)methylsulfanyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O2S/c1-15(2)13-25-20(30)11-12-28-21(31)17-8-4-6-10-19(17)29-22(28)26-27-23(29)32-14-16-7-3-5-9-18(16)24/h3-10,15H,11-14H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCQWJIAECKJGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-5-[(mesitylsulfonyl)amino]-6-piperazin-1-ylnicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8-Dioxa-5-azaspiro[3.6]decane;hydrochloride](/img/structure/B3008010.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3008012.png)

![5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008013.png)

![1-(2-ethoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B3008017.png)

![3-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3008020.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B3008023.png)

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-piperidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B3008025.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B3008028.png)

![4H-furo[3,2-c]chromen-4-one](/img/structure/B3008031.png)